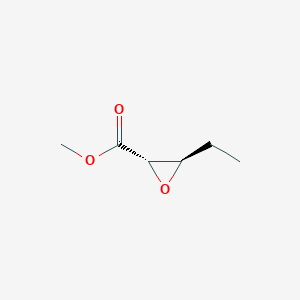

Methyl (2S,3R)-2,3-Epoxypentanoate

Description

Methyl (2S,3R)-2,3-Epoxypentanoate is a chiral epoxide ester characterized by a five-carbon chain with an epoxide group at the 2,3-position and a methyl ester moiety at the terminal carboxyl group. Its stereochemistry—(2S,3R)—confers distinct reactivity and selectivity in synthetic applications, particularly in asymmetric catalysis and pharmaceutical intermediates. The compound’s strained epoxide ring makes it a valuable electrophile in ring-opening reactions, enabling access to complex polyfunctional molecules.

Propriétés

Numéro CAS |

188922-95-4 |

|---|---|

Formule moléculaire |

C6H10O3 |

Poids moléculaire |

130.14 g/mol |

Nom IUPAC |

methyl (2S,3R)-3-ethyloxirane-2-carboxylate |

InChI |

InChI=1S/C6H10O3/c1-3-4-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3/t4-,5+/m1/s1 |

Clé InChI |

XPJCQVYFLWIOSH-UHNVWZDZSA-N |

SMILES |

CCC1C(O1)C(=O)OC |

SMILES isomérique |

CC[C@@H]1[C@H](O1)C(=O)OC |

SMILES canonique |

CCC1C(O1)C(=O)OC |

Synonymes |

D-threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-, methyl ester |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Stereochemical Comparisons

Methyl (S)-4,5-Epoxypentanoate

- Epoxide Position : The epoxide group is at the 4,5-position, making it a positional isomer of the target compound.

- Stereochemistry : The (S)-configuration at C4 contrasts with the (2S,3R) stereochemistry of the target compound, leading to divergent reactivity in enantioselective reactions.

- Synthesis: Synthesized via chemo-enzymatic routes from levoglucosenone, leveraging lipase-mediated resolution to achieve high enantiomeric excess .

- Applications : Used to synthesize (S)-Dairy Lactone, a flavoring agent, highlighting its utility in agrochemical and fragrance industries.

Methyl (2S,3S)-2-Isocyanato-3-methyl-pentanoate

- Functional Groups : Contains an isocyanato group (-NCO) instead of an epoxide, altering its reactivity toward nucleophiles.

- Stereochemistry : The (2S,3S)-configuration distinguishes it from the (2S,3R) target compound, impacting its chiral recognition in polymer or drug synthesis.

- Synthesis : Produced via multi-step processes involving isocyanate introduction, with industrial-scale capabilities reported by specialty chemical manufacturers .

Ethyl (S)-3-(Oxiran-2-yl)propanoate

- Epoxide Position: Features an oxirane (epoxide) ring at the 3-position of a propanoate backbone.

- Stereochemistry: (S)-configuration at C3 enables asymmetric ring-opening reactions, though its shorter carbon chain limits applications in long-chain lactone synthesis compared to pentanoate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.